molecular formula C18H11FN2O B5731090 4-cyano-2-fluoro-N-(naphthalen-1-yl)benzamide

4-cyano-2-fluoro-N-(naphthalen-1-yl)benzamide

Cat. No.: B5731090
M. Wt: 290.3 g/mol
InChI Key: FOBIZNCZEMSHAU-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a fluoro substituent, and a naphthyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-fluoro-N-(naphthalen-1-yl)benzamide typically involves the acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile with a suitable benzoyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-fluoro-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the benzamide can be oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the fluoro group.

    Oxidation and Reduction Reactions: Products include amines, alcohols, or other oxidized derivatives of the benzamide core.

Scientific Research Applications

4-cyano-2-fluoro-N-(naphthalen-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The presence of the cyano and fluoro groups can enhance its binding affinity and specificity towards these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-2-fluoro-N-(naphthalen-1-yl)benzamide is unique due to the combination of the cyano, fluoro, and naphthyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-cyano-2-fluoro-N-naphthalen-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O/c19-16-10-12(11-20)8-9-15(16)18(22)21-17-7-3-5-13-4-1-2-6-14(13)17/h1-10H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBIZNCZEMSHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327528
Record name 4-cyano-2-fluoro-N-naphthalen-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198425
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

586369-07-5
Record name 4-cyano-2-fluoro-N-naphthalen-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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